
zinc;2,2,6,6-tetramethylheptane-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of zinc;2,2,6,6-tetramethylheptane-3,5-dione typically involves the reaction of zinc salts with 2,2,6,6-tetramethylheptane-3,5-dione. One common method includes dissolving zinc acetate in a suitable solvent and then adding 2,2,6,6-tetramethylheptane-3,5-dione under controlled conditions. The reaction mixture is then stirred and heated to facilitate the formation of the complex .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but often involves more efficient and scalable techniques. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Zinc;2,2,6,6-tetramethylheptane-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: Reduction reactions can convert the zinc complex into lower oxidation states or even elemental zinc.
Substitution: Ligand substitution reactions are common, where the 2,2,6,6-tetramethylheptane-3,5-dione ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Zinc;2,2,6,6-tetramethylheptane-3,5-dione has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Industry: It is used in the production of thin films and coatings, particularly in the semiconductor industry.
Wirkmechanismus
The mechanism by which zinc;2,2,6,6-tetramethylheptane-3,5-dione exerts its effects involves the coordination of zinc with the 2,2,6,6-tetramethylheptane-3,5-dione ligands. This coordination stabilizes the zinc ion and facilitates its participation in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Copper;2,2,6,6-tetramethylheptane-3,5-dione: Similar in structure but with copper instead of zinc.
Nickel;2,2,6,6-tetramethylheptane-3,5-dione: Another analogous compound with nickel.
Iron;2,2,6,6-tetramethylheptane-3,5-dione: Iron-based complex with similar ligands.
Uniqueness
Zinc;2,2,6,6-tetramethylheptane-3,5-dione is unique due to its specific coordination chemistry, which imparts distinct stability and reactivity compared to its copper, nickel, and iron counterparts. This uniqueness makes it particularly valuable in applications requiring stable zinc complexes .
Eigenschaften
Molekularformel |
C22H38O4Zn |
|---|---|
Molekulargewicht |
431.9 g/mol |
IUPAC-Name |
zinc;2,2,6,6-tetramethylheptane-3,5-dione |
InChI |
InChI=1S/2C11H19O2.Zn/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7H,1-6H3;/q2*-1;+2 |
InChI-Schlüssel |
PHGHHHRCOSRXEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.CC(C)(C)C(=O)[CH-]C(=O)C(C)(C)C.[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
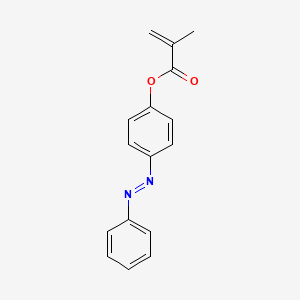
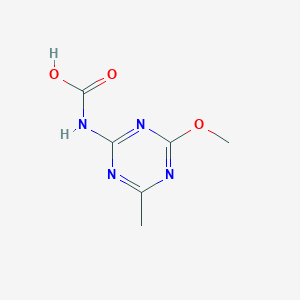
![(14S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13141363.png)
![[3,4'-Bipyridin]-5-amine, N-(3-bromophenyl)-](/img/structure/B13141369.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
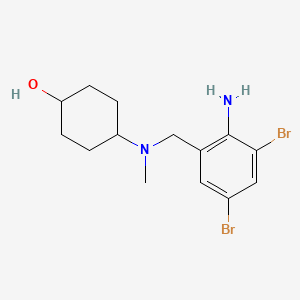
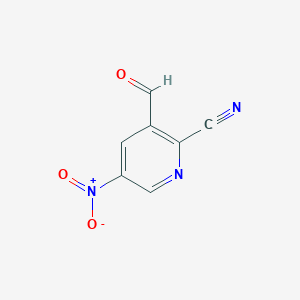
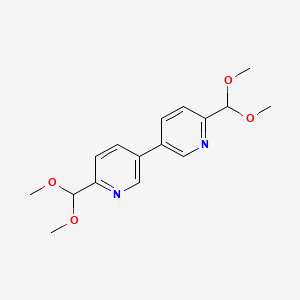
![Pyrazolo[1,5-a]-1,3,5-triazin-4-amine,8-(6-methoxy-2-methyl-3-pyridinyl)-2,7-dimethyl-N-[(1S)-1-methylpropyl]-](/img/structure/B13141388.png)
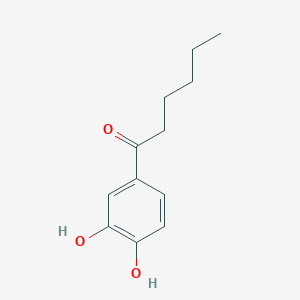
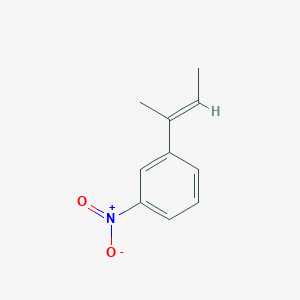

![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
